2-Bromo-N,N-diethyl-5-iodobenzamide
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Overview
Description
2-Bromo-N,N-diethyl-5-iodobenzamide is an organic compound with the molecular formula C11H13BrINO. It is a derivative of benzamide, characterized by the presence of bromine and iodine atoms on the benzene ring, along with diethylamine substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N,N-diethyl-5-iodobenzamide typically involves the bromination and iodination of a benzamide precursor. One common method includes the following steps:
Iodination: The subsequent introduction of an iodine atom using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Diethylation: The final step involves the reaction of the brominated and iodinated benzamide with diethylamine (C4H11N) under basic conditions to form the desired compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of continuous flow reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N,N-diethyl-5-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Halogenating agents like bromine (Br2) or iodine (I2) in the presence of catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-N,N-diethyl-5-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for research and development.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-diethyl-5-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and iodine atoms, along with the diethylamine substituents, contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
2-Bromo-N,N-diethylbenzamide: Lacks the iodine atom, resulting in different chemical properties and reactivity.
2-Iodo-N,N-diethylbenzamide: Lacks the bromine atom, leading to variations in its chemical behavior.
N,N-Diethyl-5-iodobenzamide: Lacks the bromine atom, affecting its overall reactivity and applications
Uniqueness: 2-Bromo-N,N-diethyl-5-iodobenzamide is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with diethylamine substituents. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H13BrINO |
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Molecular Weight |
382.04 g/mol |
IUPAC Name |
2-bromo-N,N-diethyl-5-iodobenzamide |
InChI |
InChI=1S/C11H13BrINO/c1-3-14(4-2)11(15)9-7-8(13)5-6-10(9)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
RYAIQRJVHNMIGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)I)Br |
Origin of Product |
United States |
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